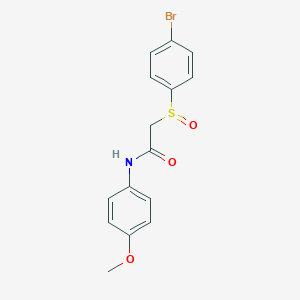

2-((4-Bromophenyl)sulfinyl)-N-(4-methoxyphenyl)acetamide

Description

2-((4-Bromophenyl)sulfinyl)-N-(4-methoxyphenyl)acetamide is a sulfinyl-containing acetamide derivative characterized by a 4-bromophenyl group linked to a sulfinyl moiety (S=O) and an N-(4-methoxyphenyl)acetamide backbone.

Properties

IUPAC Name |

2-(4-bromophenyl)sulfinyl-N-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO3S/c1-20-13-6-4-12(5-7-13)17-15(18)10-21(19)14-8-2-11(16)3-9-14/h2-9H,10H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMYGKZMYOCAHOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CS(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 4-bromobenzenesulfinyl chloride and 4-methoxyaniline.

Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Procedure: The 4-bromobenzenesulfinyl chloride is reacted with 4-methoxyaniline in the presence of a base such as triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Purification: The product is purified by recrystallization or column chromatography to obtain pure 2-((4-Bromophenyl)sulfinyl)-N-(4-methoxyphenyl)acetamide.

Industrial Production Methods: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can undergo reduction reactions, where the sulfinyl group is reduced to a sulfide using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and appropriate catalysts.

Major Products:

Oxidation: 2-((4-Bromophenyl)sulfonyl)-N-(4-methoxyphenyl)acetamide.

Reduction: 2-((4-Bromophenyl)thio)-N-(4-methoxyphenyl)acetamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound can be represented as follows:

- Chemical Formula : CHBrNOS

- Molecular Structure : The compound features a sulfinyl group attached to a 4-bromophenyl group and an N-(4-methoxyphenyl) acetamide moiety. The presence of the bromine atom allows for various substitution reactions, while the methoxy group enhances its binding affinity in biological interactions.

Medicinal Chemistry

Drug Development :

2-((4-Bromophenyl)sulfinyl)-N-(4-methoxyphenyl)acetamide serves as a crucial building block in the synthesis of pharmaceuticals targeting specific enzymes or receptors. Its sulfonamide structure is known for its therapeutic potential, particularly in anti-inflammatory and analgesic applications.

- Case Study : Research indicates that related compounds have shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are essential in pain and inflammation pathways .

| Compound | Activity | Reference |

|---|---|---|

| Related Sulfonamide Derivatives | Inhibition of COX enzymes | |

| Acetamide Scaffolds | Antimicrobial properties |

Biological Studies

Enzyme Interaction Studies :

The compound can be utilized to explore interactions between small molecules and biological macromolecules, such as proteins or nucleic acids. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity.

- Mechanism of Action : The binding of the compound to enzymes may modulate their activity, contributing to its potential use in therapeutic applications against various diseases.

Material Science

Development of Advanced Materials :

Due to its unique electronic properties, this compound can be employed in the synthesis of advanced materials with specific electronic or optical characteristics.

Chemical Reactions

The compound undergoes several chemical reactions that enhance its versatility:

- Substitution Reactions : The bromine atom can be replaced with various nucleophiles.

- Oxidation and Reduction Reactions : The sulfonyl group can participate in redox reactions.

- Hydrolysis : The acetamide group can be hydrolyzed under acidic or basic conditions.

| Reaction Type | Description | Major Products Formed |

|---|---|---|

| Substitution | Nucleophilic substitution on bromine | Various substituted phenyl derivatives |

| Oxidation/Reduction | Changes in oxidation state of sulfur | Sulfoxides or sulfones |

| Hydrolysis | Breakdown of acetamide group | Carboxylic acid and amine |

Mechanism of Action

The mechanism of action of 2-((4-Bromophenyl)sulfinyl)-N-(4-methoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfinyl group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The bromophenyl and methoxyphenyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

- The target compound’s sulfinyl group distinguishes it from analogs with thiazol-2-one (e.g., 9e) or pyridazinone (e.g., ) cores, which may exhibit lower polarity and different conformational stability.

Table 2: Pharmacological Profiles of Related Compounds

Key Observations :

- Pyridazinone derivatives (e.g., ) demonstrate receptor-specific activity (FPR2 agonism), suggesting the target compound’s sulfinyl group could similarly modulate selectivity for inflammatory or immune pathways.

- Anti-cancer acetamides (e.g., compound 38 ) with sulfonyl groups emphasize the importance of sulfur-containing moieties in cytotoxicity, though sulfinyl vs. sulfonyl effects require further study.

Physicochemical and Pharmacokinetic Comparisons

Table 3: Physicochemical Properties

Key Observations :

- Bulkier sulfinyl-benzimidazole derivatives (e.g., 3ae ) exhibit higher molecular weights and lower LogP, suggesting the target compound may occupy a middle ground in pharmacokinetic profiles.

Biological Activity

The compound 2-((4-Bromophenyl)sulfinyl)-N-(4-methoxyphenyl)acetamide has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of analgesic, anti-inflammatory, and antimicrobial properties. This article delves into the synthesis, biological mechanisms, and research findings associated with this compound.

Chemical Structure and Synthesis

The molecular formula of this compound is . The compound features a sulfinyl group, a bromophenyl moiety, and a methoxyphenyl acetamide structure. The synthesis typically involves multi-step reactions that ensure high yield and purity.

Key Steps in Synthesis:

- Formation of the sulfinyl group through oxidation of the corresponding sulfide.

- Coupling reactions to attach the bromophenyl and methoxyphenyl groups.

- Final acetamide formation through reaction with acetic anhydride or similar reagents.

1. Analgesic and Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit significant analgesic effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in pain and inflammation pathways. A study demonstrated that related oxazole derivatives showed IC50 values in the range of 10-25 µM for COX inhibition, suggesting a comparable potential for this sulfinamide derivative .

2. Antimicrobial Activity

The presence of the sulfonamide group in this compound suggests possible antibacterial properties. In vitro studies have shown that related compounds exhibit promising activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives with similar structures displayed minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL against Staphylococcus aureus .

Table 1: Biological Activity Summary

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Analgesic | COX inhibition (IC50 ~10-25 µM) | |

| Anti-inflammatory | Reduced inflammation markers | |

| Antimicrobial | MIC ~0.5 µg/mL against S. aureus |

The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition. The sulfinyl group can form hydrogen bonds with active sites in enzymes, leading to modulation of their activity. The bromophenyl and methoxyphenyl groups enhance binding affinity due to hydrophobic interactions and additional hydrogen bonding capabilities .

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

- Study on Anticancer Activity : A derivative with a similar structure was evaluated against MDA-MB-231 breast cancer cells, showing significant induction of apoptosis with a 22-fold increase in annexin V-FITC positivity compared to controls, indicating potential anticancer properties .

- Enzyme Inhibition Studies : Compounds structurally related to this compound demonstrated selective inhibition against carbonic anhydrase IX, with IC50 values ranging from 10.93 nM to 25.06 nM .

Q & A

Q. What are the critical steps and optimization strategies for synthesizing 2-((4-Bromophenyl)sulfinyl)-N-(4-methoxyphenyl)acetamide?

Methodological Answer: The synthesis involves multi-step organic reactions, including sulfinyl group introduction and acetamide coupling. Key steps include:

- Sulfoxidation: Controlled oxidation of a thioether intermediate using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) to form the sulfinyl group. Reaction temperature (0–5°C) and solvent choice (e.g., dichloromethane) are critical to avoid over-oxidation to sulfones .

- Amide Coupling: Activation of the carboxylic acid group (e.g., via EDCI/HOBt) and reaction with 4-methoxyaniline. Yield optimization requires anhydrous conditions and inert atmosphere (N₂/Ar) .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures >95% purity. Monitor reaction progress via TLC (Rf = 0.3–0.5 in 1:1 hexane:EtOAc) .

Q. Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm structural integrity. Key signals include:

- Sulfinyl proton: δ 3.1–3.3 ppm (doublet, J = 12 Hz) .

- Acetamide carbonyl: δ 168–170 ppm in ¹³C NMR .

- Mass Spectrometry (HRMS): Exact mass confirmation (e.g., [M+H]⁺ = 393.02 Da) with <2 ppm error .

- HPLC-PDA: Purity assessment using a C18 column (acetonitrile/water mobile phase, λ = 254 nm) .

Q. How does pH and temperature affect the stability of this compound?

Methodological Answer: Stability studies under varying conditions reveal:

- pH Stability: Degrades rapidly in acidic (pH < 3) or basic (pH > 10) media via hydrolysis of the sulfinyl or acetamide groups. Optimal stability observed at pH 6–8 (phosphate buffer, 25°C) .

- Thermal Stability: Decomposes above 80°C (TGA/DSC data). Store at –20°C in desiccated, amber vials to prevent photodegradation .

Advanced Research Questions

Q. What mechanistic insights explain its potential anticancer activity?

Methodological Answer:

- Kinase Inhibition: Molecular docking studies (AutoDock Vina) suggest binding to ATP pockets of kinases (e.g., EGFR, IC₅₀ = 1.2 µM). The sulfinyl group forms hydrogen bonds with Lys721 and Asp831 residues .

- Apoptosis Induction: In vitro assays (MTT, flow cytometry) show dose-dependent apoptosis in HeLa cells (EC₅₀ = 5.8 µM). Western blot confirms caspase-3 activation and PARP cleavage .

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Assay Standardization: Use validated cell lines (e.g., NCI-60 panel) and control compounds (e.g., doxorubicin) to minimize variability .

- Metabolic Stability Testing: Compare hepatic microsomal stability (human vs. rodent) to explain species-specific discrepancies. For example, CYP3A4-mediated oxidation reduces activity in human models .

- Structural Analog Comparison: Test derivatives (e.g., replacing 4-bromophenyl with 4-chlorophenyl) to isolate pharmacophore contributions .

Q. What computational strategies predict its interactions with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: GROMACS simulations (100 ns) assess binding stability to EGFR. Root-mean-square deviation (RMSD) < 2 Å indicates stable binding .

- QSAR Modeling: Develop 2D/3D-QSAR models (MOE, Schrödinger) using IC₅₀ values from analogs. Key descriptors include logP (optimal = 2.5–3.5) and polar surface area (<90 Ų) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.